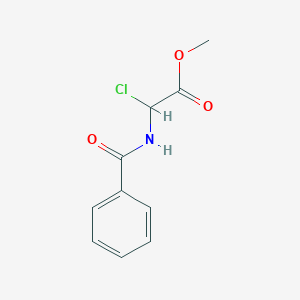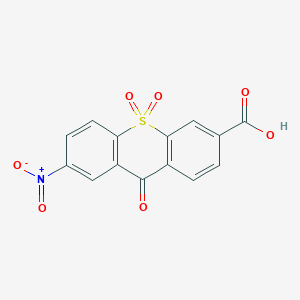
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves multiple steps and specific reaction conditions. The nitration process typically employs nitrating agents such as nitric acid, mixed nitric/sulfuric acids, or nitric anhydride. The reaction conditions must be carefully controlled to achieve the desired product without unwanted side reactions .
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar compounds to 7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid include:
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid: Differing by a methyl group instead of a nitro group, affecting its reactivity and applications.
1-Nitro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid: Similar in structure but with different functional groups, leading to varied chemical behavior and uses.
Properties
CAS No. |
51763-11-2 |
|---|---|
Molecular Formula |
C14H7NO7S |
Molecular Weight |
333.27 g/mol |
IUPAC Name |
7-nitro-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C14H7NO7S/c16-13-9-3-1-7(14(17)18)5-12(9)23(21,22)11-4-2-8(15(19)20)6-10(11)13/h1-6H,(H,17,18) |
InChI Key |
ZZGYZBVKKPIHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
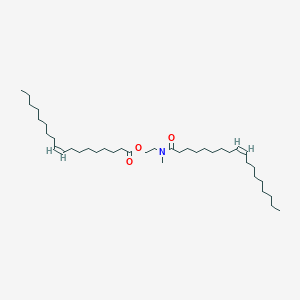
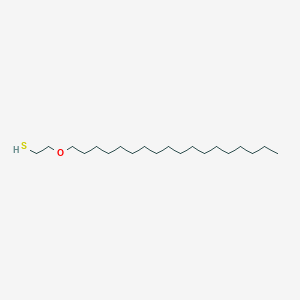

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
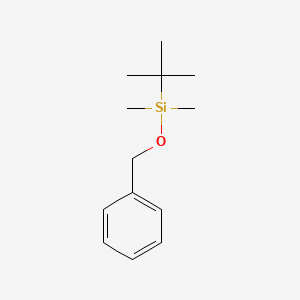
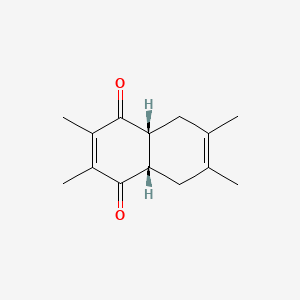
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)
